3-(4-Tert-butylphenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
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Description
3-(4-Tert-butylphenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a useful research compound. Its molecular formula is C25H28N2OS and its molecular weight is 404.57. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Reactions
- Cycloaddition Reactions: Compounds such as 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives demonstrate the use of diazaspiro compounds in [3+2] cycloaddition reactions, highlighting their utility in generating structurally complex molecules for organic synthesis (Chiaroni et al., 2000).
- Synthesis of Spirothiazolidines: Research into the development of spirothiazolidine analogs for potential anticancer and antidiabetic applications showcases the versatility of spiro compounds in medicinal chemistry (Flefel et al., 2019).
Potential Medicinal Chemistry Applications
- Anticancer and Antidiabetic Activities: The synthesis of aminospirothiazolo pyridine–carbonitrile derivatives and their evaluation for anticancer and antidiabetic activities indicate the potential therapeutic applications of structurally complex spiro compounds (Flefel et al., 2019).
- Glucagon Receptor Antagonism: Discovery of spiroimidazolone-based antagonists of the human glucagon receptor highlights the use of spiro compounds in the development of novel therapeutics for metabolic disorders (Demong et al., 2014).
Properties
IUPAC Name |
[2-(4-tert-butylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(3-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2OS/c1-17-8-7-9-19(16-17)22(28)27-23(29)21(26-25(27)14-5-6-15-25)18-10-12-20(13-11-18)24(2,3)4/h7-13,16H,5-6,14-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTCOCRPTZTLCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C(=S)C(=NC23CCCC3)C4=CC=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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